molecular formula C20H21F2N5O5S B11574785 2-Ethyl 4-propan-2-yl 5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

2-Ethyl 4-propan-2-yl 5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11574785
M. Wt: 481.5 g/mol
InChI Key: CYPQAWYZUAZTIY-UHFFFAOYSA-N
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Description

2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Chemical Reactions Analysis

2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and 1,3-dicarbonyl compounds . The major products formed from these reactions are difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group increases the biological activity of the molecule, as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This enhances its effectiveness in various biological applications.

Properties

Molecular Formula

C20H21F2N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

2-O-ethyl 4-O-propan-2-yl 5-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H21F2N5O5S/c1-6-31-19(30)13-10(5)12(18(29)32-8(2)3)17(33-13)25-16(28)15-24-20-23-9(4)7-11(14(21)22)27(20)26-15/h7-8,14H,6H2,1-5H3,(H,25,28)

InChI Key

CYPQAWYZUAZTIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C(=O)OC(C)C)C

Origin of Product

United States

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